

Refining experimental protocols for Protein Kinase C (19-36).

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Compound of Interest

Compound Name: Protein Kinase C (19-36)

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Technical Support Center: Protein Kinase C (19-36)

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing the **Protein Kinase C (19-36)** pseudosubstrate peptide inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Protein Kinase C (19-36)**?

A1: **Protein Kinase C (19-36)**, also known as PKC (19-36), is a synthetic peptide that corresponds to the pseudosubstrate region (amino acid residues 19-36) of Protein Kinase C (PKC).^{[1][2]} Its sequence is RFARKGALRQKNVHEVKN.^[3] It acts as a competitive inhibitor of PKC by binding to the enzyme's active site, thereby preventing the phosphorylation of its natural substrates.^{[4][5]}

Q2: What is the inhibitory activity of PKC (19-36)?

A2: PKC (19-36) is a potent inhibitor of PKC with a reported IC₅₀ (half-maximal inhibitory concentration) of approximately 0.18 μ M and a K_i (inhibition constant) of about 147 nM.^{[3][4][6]} It is important to note that while it is a strong inhibitor of PKC, it is a poor inhibitor of other

kinases like cAMP-dependent protein kinase (PKA) and a moderate inhibitor of myosin light chain kinase (MLCK).[7]

Q3: How should I dissolve and store the PKC (19-36) peptide?

A3: The PKC (19-36) peptide is generally soluble in water up to 2 mg/ml.[3] For stock solutions, it is recommended to reconstitute the lyophilized peptide in sterile, distilled water or a buffer such as PBS. To aid dissolution, gentle vortexing or sonication may be used.[6] For long-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][6] Stock solutions are typically stable for up to 4 weeks at -20°C and for longer periods at -80°C.[4][6]

Q4: Is the PKC (19-36) peptide cell-permeable?

A4: The standard PKC (19-36) peptide is not cell-permeable.[4] To use it in intact cell-based assays, it often needs to be introduced into the cells through methods like microinjection or by using permeabilized cell preparations.[2] Alternatively, myristoylated versions of pseudosubstrate peptides have been developed to enhance cell permeability.[8]

Troubleshooting Guides

Issue 1: Peptide Insolubility or Precipitation

- Question: I am having trouble dissolving the PKC (19-36) peptide, or it is precipitating out of solution. What should I do?
- Answer:
 - Confirm Solubility Limits: Ensure you are not exceeding the recommended solubility of 2 mg/ml in aqueous solutions.[3]
 - Use Appropriate Solvents: While water is the primary solvent, for highly concentrated stock solutions that are difficult to dissolve, you can start by dissolving the peptide in a small amount of a polar organic solvent like DMSO and then slowly diluting it with your aqueous buffer.

- Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.[\[6\]](#)
- pH Adjustment: The net charge of the peptide can affect its solubility. Adjusting the pH of the buffer may improve solubility. Since PKC (19-36) is a basic peptide, a slightly acidic buffer might enhance its solubility.
- Fresh Solutions: It is always best to prepare fresh solutions for your experiments. If you are using a previously frozen stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[\[6\]](#)

Issue 2: Inconsistent or Noisy Results in Kinase Assays

- Question: My kinase assay results with PKC (19-36) are variable or show high background. How can I improve my assay?
- Answer:
 - Enzyme Quality: Ensure that your PKC enzyme is active and has been stored correctly. Perform a positive control experiment with a known PKC activator to confirm enzyme activity.
 - Substrate Concentration: The inhibitory effect of a competitive inhibitor like PKC (19-36) is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of your substrate peptide in all assays.
 - ATP Concentration: As a substrate-competitive inhibitor, the apparent potency of PKC (19-36) can be influenced by the ATP concentration. Use a fixed, non-saturating concentration of ATP across all experiments for consistent results.
 - Buffer Composition: Optimize your kinase assay buffer. Ensure it contains the necessary co-factors for PKC activity, such as Ca^{2+} , phospholipids (like phosphatidylserine), and diacylglycerol (DAG) for conventional PKC isoforms.
 - Inhibitor Purity: Verify the purity of your PKC (19-36) peptide. Impurities can interfere with the assay.

- Include Controls: Always include a negative control (no inhibitor) and a positive control (a known potent PKC inhibitor) in your experiments. An inactive version of the peptide can also be used as a negative control.^[7]

Issue 3: Off-Target Effects in Cell-Based Assays

- Question: I am observing unexpected effects in my cell-based experiments when using PKC (19-36). How can I be sure the effects are due to PKC inhibition?
- Answer:
 - Concentration Range: Use the lowest effective concentration of PKC (19-36) to minimize the risk of off-target effects. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
 - Control Peptides: Use a scrambled or inactive version of the PKC (19-36) peptide as a negative control.^[7] This will help to distinguish between effects caused by specific PKC inhibition and non-specific peptide effects.
 - Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of PKC to see if it can reverse the effects of the inhibitor.
 - Orthogonal Approaches: Use other, structurally different PKC inhibitors to confirm your findings. This will strengthen the conclusion that the observed phenotype is due to PKC inhibition.
 - Specificity Profiling: Be aware of the potential for PKC (19-36) to inhibit other kinases at higher concentrations, such as CaMKII and MLCK.^[9] If these kinases are relevant in your system, consider performing experiments to rule out their involvement.

Data Presentation

Table 1: Physicochemical and Inhibitory Properties of PKC (19-36)

Property	Value	Reference
Sequence	RFARKGALRQKNVHEVKN	[3]
Molecular Weight	~2151.48 Da	[3]
Solubility	Up to 2 mg/ml in water	[3]
IC50 (PKC)	0.18 μ M	[3][6]
Ki (PKC)	147 nM	[4]
IC50 (PKA)	423 μ M	[4]
IC50 (MLCK)	24 μ M	[7]

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of PKC (19-36) using a radiometric assay with a peptide substrate.

Materials:

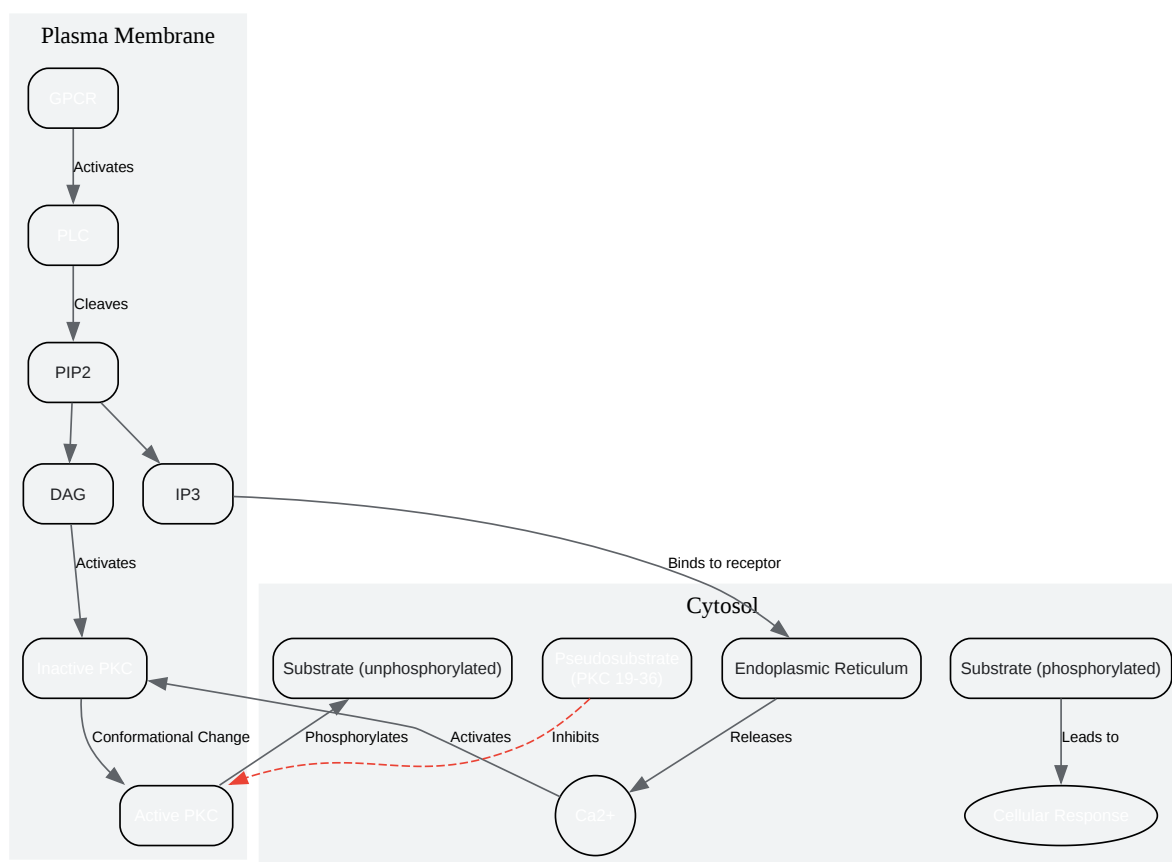
- Purified, active Protein Kinase C
- PKC (19-36) peptide inhibitor
- PKC substrate peptide (e.g., Ac-MBP (4-14))
- Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 100 μ g/ml Phosphatidylserine, 20 μ g/ml Diacylglycerol)
- [γ -³²P]ATP
- ATP solution
- Phosphocellulose paper
- Wash Buffer (e.g., 75 mM Phosphoric Acid)

- Scintillation counter and vials

Procedure:

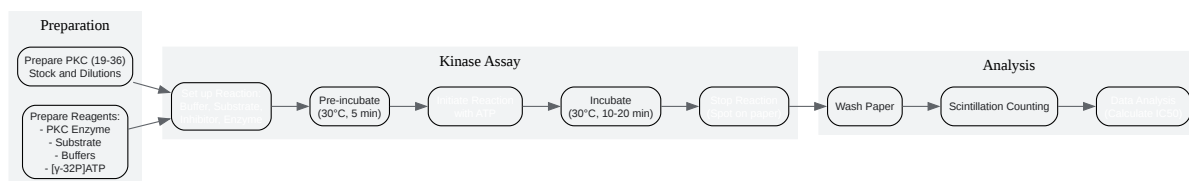
- Prepare a stock solution of PKC (19-36) in sterile water.
- Prepare serial dilutions of PKC (19-36) in the Kinase Assay Buffer.
- In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
 - Kinase Assay Buffer
 - PKC substrate peptide (to a final concentration in the K_m range)
 - PKC (19-36) dilution or vehicle control
 - Purified PKC enzyme
- Pre-incubate the reaction mixture at 30°C for 5 minutes.
- Initiate the reaction by adding a mixture of [γ -³²P]ATP and unlabeled ATP (to a final concentration in the K_m range).
- Incubate the reaction at 30°C for 10-20 minutes. The reaction time should be within the linear range of the assay.
- Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper square.
- Wash the phosphocellulose paper squares three times with Wash Buffer to remove unincorporated [γ -³²P]ATP.
- Place the washed paper squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mandatory Visualizations



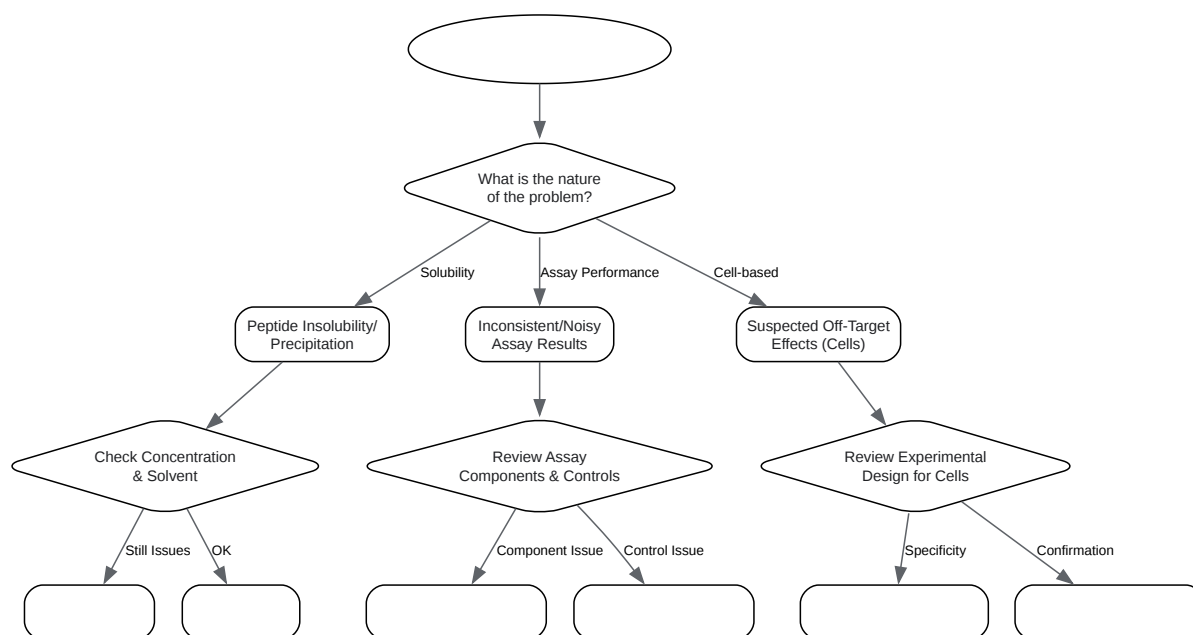
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Caption: PKC Signaling Pathway and Inhibition by Pseudosubstrate.



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Caption: In Vitro PKC Kinase Assay Workflow.



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Caption: Troubleshooting Decision Tree for PKC (19-36) Experiments.

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